molecular formula C19H18ClN3O3 B5909529 (E)-3-(2-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE

(E)-3-(2-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE

Cat. No.: B5909529
M. Wt: 371.8 g/mol
InChI Key: SJOAFGQCQCXCKP-BJMVGYQFSA-N
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Description

(E)-3-(2-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a conjugated system with a piperazine ring, a nitrophenyl group, and a chlorophenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, often using 4-nitrochlorobenzene as a starting material.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction between the chlorophenyl group and the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-(2-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 3-Chloro-2-fluorophenol
  • 4-Fluorophenol
  • Allylamine

Uniqueness

(E)-3-(2-CHLOROPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-18-4-2-1-3-15(18)5-10-19(24)22-13-11-21(12-14-22)16-6-8-17(9-7-16)23(25)26/h1-10H,11-14H2/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOAFGQCQCXCKP-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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